1,7-Bis(1,3-dioxolane-2-yl)heptane
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Overview
Description
1,7-Bis(1,3-dioxolane-2-yl)heptane is an organic compound that features two 1,3-dioxolane rings attached to a heptane backbone. The dioxolane rings are five-membered cyclic ethers, which are commonly used as protecting groups in organic synthesis due to their stability and ease of formation. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Bis(1,3-dioxolane-2-yl)heptane can be synthesized through the acetalization of heptane-1,7-dione with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or other drying agents can also enhance the efficiency of water removal during the reaction .
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(1,3-dioxolane-2-yl)heptane undergoes various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioxolane rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane rings can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,7-Bis(1,3-dioxolane-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,7-Bis(1,3-dioxolane-2-yl)heptane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The dioxolane rings can be easily formed and removed under mild conditions, making them ideal for use in multi-step synthetic processes. The compound interacts with molecular targets through its ether linkages, which can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(1,3-dioxolan-2-yl)ethane
- 1,3-Bis(1,3-dioxolan-2-yl)propane
- 1,4-Bis(1,3-dioxolan-2-yl)butane
Uniqueness
1,7-Bis(1,3-dioxolane-2-yl)heptane is unique due to its longer heptane backbone, which provides greater flexibility and potential for forming more complex structures. This makes it particularly useful in applications requiring extended molecular frameworks .
Properties
CAS No. |
188957-14-4 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-[7-(1,3-dioxolan-2-yl)heptyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H24O4/c1(2-4-6-12-14-8-9-15-12)3-5-7-13-16-10-11-17-13/h12-13H,1-11H2 |
InChI Key |
KLBZBKHPWGWONE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCC2OCCO2 |
Origin of Product |
United States |
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